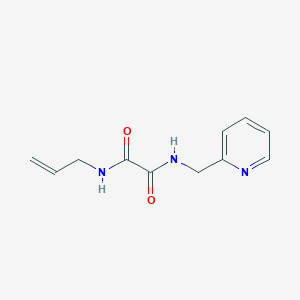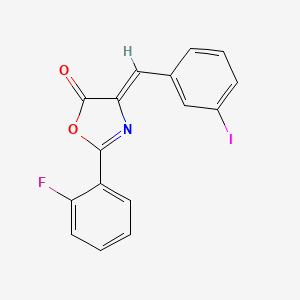
2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one
描述
2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one, also known as FIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FIBO is a heterocyclic compound that contains an oxazole ring and a phenyl ring with fluorine and iodine substituents.
作用机制
The mechanism of action of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one in cancer cells involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules and leads to cell cycle arrest and apoptosis. This compound has also been reported to induce the generation of reactive oxygen species (ROS) in cancer cells, which further contributes to apoptosis.
In materials science, the mechanism of action of this compound-based MOFs involves the coordination of metal ions with the oxazole and phenyl rings of this compound, which results in the formation of a porous network. The high surface area of the MOFs allows for the efficient adsorption of gases and molecules.
Biochemical and Physiological Effects:
This compound has been reported to have low toxicity in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis without affecting normal cells. In materials science, this compound-based MOFs have been reported to be biocompatible and have potential applications in drug delivery.
实验室实验的优点和局限性
The advantages of using 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its high degree of purity, low toxicity, and potential applications in various fields. The limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several future directions for the research of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one. In medicinal chemistry, further studies are needed to investigate the anticancer properties of this compound and its potential use as a fluorescent probe for detecting amyloid-beta aggregates. In materials science, further studies are needed to explore the potential applications of this compound-based MOFs in gas storage, catalysis, and drug delivery. In organic electronics, further studies are needed to optimize the doping concentration of this compound in organic semiconductors and to investigate its potential use in other electronic devices.
科学研究应用
2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anticancer properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are associated with Alzheimer's disease.
In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. This compound-based MOFs have been reported to exhibit high surface areas and good stability.
In organic electronics, this compound has been used as a dopant for organic semiconductors. It has been reported to improve the charge transport properties of the semiconductors and increase the efficiency of organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[(3-iodophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FINO2/c17-13-7-2-1-6-12(13)15-19-14(16(20)21-15)9-10-4-3-5-11(18)8-10/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZXZLCBQSLWLM-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC(=CC=C3)I)C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=CC=C3)I)/C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3847881.png)

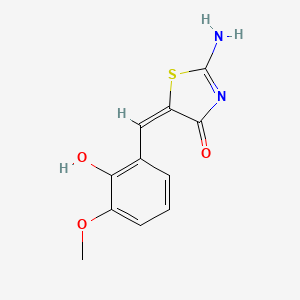
![5-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B3847903.png)
![1-isopropyl-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B3847904.png)
![2-(2-chloro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3847923.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3847931.png)

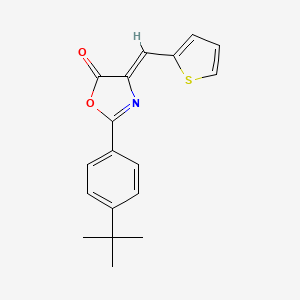
![4-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone](/img/structure/B3847965.png)
![N-[2-(2-fluorophenyl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3847969.png)
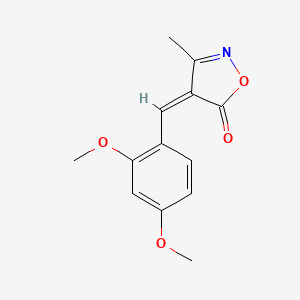
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3847978.png)
